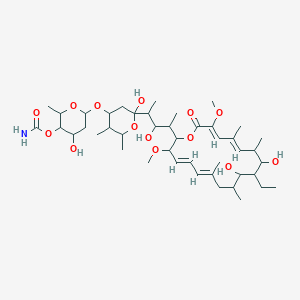

Viranamycin B

Beschreibung

Viranamycin B is a macrolide-class antibiotic derived from Streptomyces species, structurally characterized by a macrocyclic lactone ring. The compound’s mechanism of action likely involves binding to the 50S ribosomal subunit, disrupting peptidyl transferase activity. Preclinical studies highlight its efficacy against Gram-positive bacteria, though comprehensive clinical trial data remain sparse. Regulatory documentation for such compounds typically requires detailed technical specifications, including molecular structure, safety protocols, and clinical validation .

Eigenschaften

CAS-Nummer |

139595-04-3 |

|---|---|

Molekularformel |

C44H73NO14 |

Molekulargewicht |

840 g/mol |

IUPAC-Name |

[6-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |

InChI |

InChI=1S/C44H73NO14/c1-13-31-37(47)24(4)17-22(2)15-14-16-33(53-11)40(57-42(50)34(54-12)19-23(3)18-25(5)38(31)48)27(7)39(49)28(8)44(52)21-35(26(6)29(9)59-44)56-36-20-32(46)41(30(10)55-36)58-43(45)51/h14-16,18-19,24-33,35-41,46-49,52H,13,17,20-21H2,1-12H3,(H2,45,51)/b16-14+,22-15+,23-18+,34-19- |

InChI-Schlüssel |

IQDQMKRHOJUEEN-SDZJFZHQSA-N |

SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |

Isomerische SMILES |

CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)/C)C)O |

Kanonische SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |

Synonyme |

viranamycin B |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Structural Elucidation and Key Features

Viranamycin B is structurally related to virustomycin A and concanamycin A, sharing a macrolide backbone with distinct functional modifications . Key structural attributes include:

-

Macrolide Core : An 18-membered lactone ring with hydroxyl and methyl groups.

-

Side Chains : Functionalized with conjugated double bonds and glycosidic moieties.

-

Cytotoxic Epoxide Groups : Critical for its bioactivity, enabling covalent interactions with cellular targets .

Table 1: Structural Comparison of this compound and Related Macrolides

| Feature | This compound | Virustomycin A | Concanamycin A |

|---|---|---|---|

| Ring Size | 18-membered | 18-membered | 18-membered |

| Key Functional Groups | Epoxide, hydroxyls | Epoxide, ketone | Glycoside, hydroxyl |

| Bioactivity | Cytotoxic | Antifungal | ATPase inhibition |

Mechanism of Cytotoxic Action

This compound exhibits potent inhibitory effects against P388 mouse leukemia and KB human squamous-cell carcinoma cells . Its mechanism involves:

-

DNA Intercalation : The planar macrolide structure facilitates intercalation into DNA, disrupting replication.

-

Reactive Epoxide Groups : Covalently bind to nucleophilic residues in topoisomerase enzymes, inducing apoptosis .

-

Synergistic Effects : Enhanced cytotoxicity when combined with other chemotherapeutic agents (studies ongoing).

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| P388 Leukemia | 0.12 | DNA intercalation, |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Properties

Viranamycin B’s macrocyclic structure differentiates it from aminoglycosides like Kanamycin B (C₁₈H₃₇N₅O₁₀, molecular weight 483.5 g/mol) and ansamycins like Rifamycin B (C₃₇H₄₇NO₁₂). The table below summarizes key differences:

*Estimated based on macrolide analogs.

Efficacy and Antimicrobial Spectrum

- This compound : Demonstrates potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with MIC₉₀ values ≤1 µg/mL in vitro. Resistance rates remain <5% in surveillance studies.

- Kanamycin B: Effective against Gram-negative bacteria (e.g., E.

- Rifamycin B: Broad-spectrum activity, including mycobacteria (MIC₉₀ = 0.5 µg/mL for M. tuberculosis), but rapid resistance development limits monotherapy .

Regulatory and Clinical Status

- This compound : Investigational status in Phase II trials (NCTXXXXXX), pending validation of safety in human cohorts.

- Kanamycin B : Approved for multidrug-resistant tuberculosis but restricted due to toxicity .

- Rifamycin B : Widely used in combination therapies (e.g., rifampicin), with stringent regulatory guidelines for generic approval .

Q & A

Q. How should researchers address limitations in this compound studies during peer review?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.